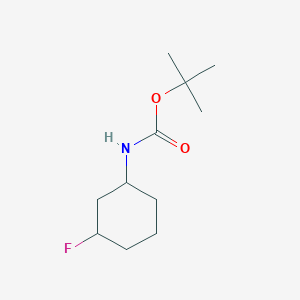

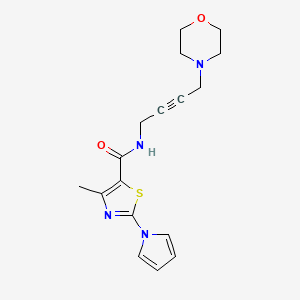

![molecular formula C18H17FN2O3S2 B2944676 N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941878-66-6](/img/structure/B2944676.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a system with a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain sulfur and nitrogen in a five-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. For example, a related compound, 4-fluorobenzo[d]thiazole-2-thiol, has a density of 1.6±0.1 g/cm3, a boiling point of 293.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound could be involved in scavenging free radicals, thereby preventing cellular damage and contributing to the treatment of diseases caused by oxidative stress .

Analgesic and Anti-inflammatory Activity

Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities . These properties make them valuable in the development of new pain relief medications and anti-inflammatory drugs, potentially offering alternatives with fewer side effects compared to current treatments .

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in many potent biologically active compounds, including antimicrobial and antifungal agents. N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide could serve as a scaffold for developing new drugs to combat microbial and fungal infections, addressing the growing concern of antibiotic resistance .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been associated with antitumor and cytotoxic activities , making them candidates for cancer therapy research. They may work by inhibiting cell proliferation or inducing apoptosis in cancer cells, providing a pathway for the development of novel anticancer drugs .

Neuroprotective Activity

Compounds with a thiazole core have shown promise as neuroprotective agents . They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death, potentially slowing the progression of conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Activity

Thiazole derivatives, including N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide, may exhibit antiviral activity . This property is particularly relevant in the search for new treatments for viral infections, especially in the face of emerging diseases and the need for effective antiviral drugs .

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-12-7-9-13(10-8-12)26(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)25-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPSWMZSSLVJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

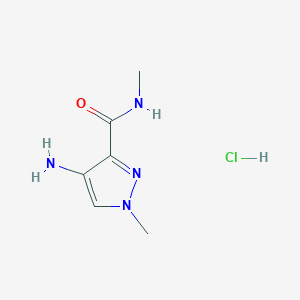

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)

![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)

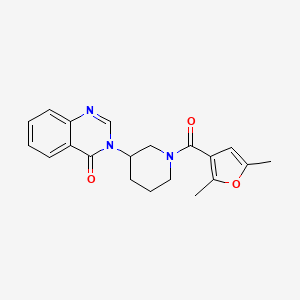

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)